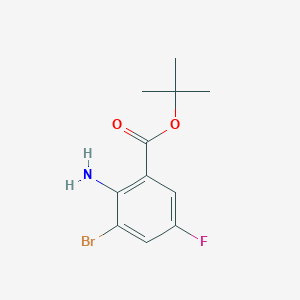

![molecular formula C9H11N5O2 B2761274 5-hydrazino-1,3-dimethylpyrido[2,3-{d}]pyrimidine-2,4(1{H},3{H})-dione CAS No. 112734-99-3](/img/structure/B2761274.png)

5-hydrazino-1,3-dimethylpyrido[2,3-{d}]pyrimidine-2,4(1{H},3{H})-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

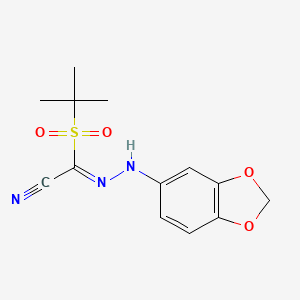

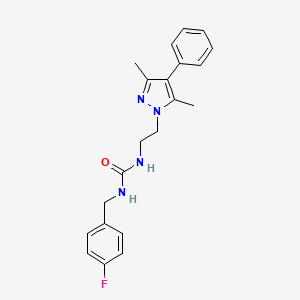

“5-hydrazino-1,3-dimethylpyrido[2,3-{d}]pyrimidine-2,4(1{H},3{H})-dione” is a derivative of pyrido[2,3-d]pyrimidines . Pyrido[2,3-d]pyrimidines are well known for their versatile biological activities such as anti-tumor, antibacterial, antifungal, anti-proliferative CDK2 inhibitor, adenosine kinase inhibitors, anticonvulsant agents, antipyretic, analgesic, and CNS depressant activity .

Synthesis Analysis

The synthesis of new pyrido[2,3-d]pyrimidine derivatives involves heating under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides . In the presence of an activated CH2 group (e.g., PhCH2) in the amide moiety, the cyclization involves this group and the acetyl carbonyl giving rise to pyrido[2,3-d]pyrimidin-7-one derivatives .Chemical Reactions Analysis

The reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene followed by addition of a base affords pyrimidino[4,5-d][1,3]oxazines .科学的研究の応用

Anticancer Agent

5-Hydrazinyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione: has been identified as a promising scaffold in medicinal chemistry with a broad spectrum of activities. One of its most significant applications is as an anticancer agent . It targets various cancer-related pathways and enzymes, such as tyrosine kinase, ABL kinase, and mammalian target of rapamycin (mTOR), which are crucial in the proliferation of cancer cells .

Antibacterial Activity

This compound exhibits antibacterial properties , making it valuable in the development of new antibiotics. Its mechanism of action includes the inhibition of bacterial DNA synthesis, thereby preventing bacterial growth and survival .

CNS Depressive Activity

In the central nervous system (CNS), this compound shows depressive activity . It can modulate neurotransmitter levels or interact with their receptors, which may be beneficial in treating conditions like anxiety and other CNS disorders .

Anticonvulsant Properties

The compound has been studied for its anticonvulsant properties , which could make it a candidate for the development of new treatments for epilepsy and seizure disorders. It works by stabilizing neuronal membranes and suppressing abnormal electrical activity in the brain .

Antipyretic Effects

5-Hydrazinyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione: also has antipyretic effects , meaning it can reduce fever. This is likely due to its ability to modulate the body’s temperature-regulating mechanisms .

Phosphodiesterase (PDE) Inhibition

Another application is its role as a phosphodiesterase (PDE) inhibitor . PDE plays a role in various cellular processes, and its inhibition can have therapeutic effects in diseases like asthma, COPD, and inflammatory disorders .

作用機序

Safety and Hazards

将来の方向性

The pharmaceutical importance of pyridine and pyridopyrimidines has encouraged the development of new procedures for novel pyridines, pyrido[2,3-d]pyrimidines synthesis, and the study of their antimicrobial and cytotoxic activities . This suggests that future research could focus on the synthesis of new derivatives and the evaluation of their biological activities.

特性

IUPAC Name |

5-hydrazinyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N5O2/c1-13-7-6(5(12-10)3-4-11-7)8(15)14(2)9(13)16/h3-4H,10H2,1-2H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAWXPKMODSSVSY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=NC=CC(=C2C(=O)N(C1=O)C)NN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-hydrazino-1,3-dimethylpyrido[2,3-{d}]pyrimidine-2,4(1{H},3{H})-dione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Methyl[1,2,4]triazolo[4,3-a]quinolin-1(2h)-one](/img/structure/B2761191.png)

![N-benzyl-2-[(4-chlorophenyl)methyl]quinazolin-4-amine](/img/structure/B2761192.png)

![1-([2,3'-Bipyridin]-3-ylmethyl)-3-(4-ethoxyphenyl)urea](/img/structure/B2761200.png)

![5-[(Trifluoromethyl)sulfanyl]furan-2-carboxylic acid](/img/structure/B2761201.png)

![1-Cyclohexyl-3-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}urea](/img/structure/B2761208.png)

![6-Ethyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2761212.png)

![Methyl 3-{[(2-methylfuran-3-yl)carbonyl]amino}thiophene-2-carboxylate](/img/structure/B2761214.png)